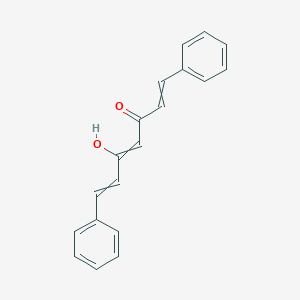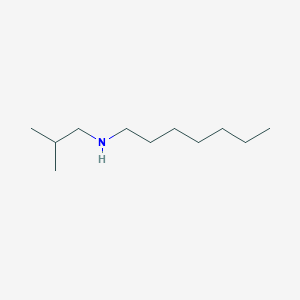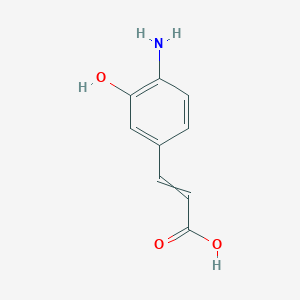
3-(5-Nitrofuran-2-yl)-3-(piperidin-1-yl)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Nitrofuran-2-yl)-3-(piperidin-1-yl)prop-2-enenitrile is a synthetic organic compound that features a nitrofuran moiety and a piperidine ring. Compounds containing nitrofuran are known for their antimicrobial properties, while piperidine derivatives are often used in pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Nitrofuran-2-yl)-3-(piperidin-1-yl)prop-2-enenitrile typically involves the following steps:
Formation of the nitrofuran moiety: This can be achieved by nitration of furan derivatives.
Introduction of the piperidine ring: This step involves the reaction of a suitable precursor with piperidine under controlled conditions.
Formation of the prop-2-enenitrile linkage: This can be done through a condensation reaction involving appropriate reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitrofuran moiety can undergo oxidation reactions, potentially leading to the formation of nitro compounds.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Substituted nitrofuran compounds.
Wissenschaftliche Forschungsanwendungen
3-(5-Nitrofuran-2-yl)-3-(piperidin-1-yl)prop-2-enenitrile may have applications in various fields:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential antimicrobial or antifungal agent.
Medicine: Possible use in drug development due to its structural features.
Industry: Could be used in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action would depend on the specific application:
Antimicrobial Activity: The nitrofuran moiety can interfere with bacterial enzymes, leading to cell death.
Pharmacological Effects: The piperidine ring can interact with various receptors in the body, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nitrofurantoin: A well-known nitrofuran derivative used as an antibiotic.
Piperidine derivatives: Such as piperine, which is found in black pepper and has various biological activities.
Uniqueness
3-(5-Nitrofuran-2-yl)-3-(piperidin-1-yl)prop-2-enenitrile is unique due to the combination of the nitrofuran and piperidine moieties, which may confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
93276-99-4 |
|---|---|
Molekularformel |
C12H13N3O3 |
Molekulargewicht |
247.25 g/mol |
IUPAC-Name |
3-(5-nitrofuran-2-yl)-3-piperidin-1-ylprop-2-enenitrile |
InChI |
InChI=1S/C12H13N3O3/c13-7-6-10(14-8-2-1-3-9-14)11-4-5-12(18-11)15(16)17/h4-6H,1-3,8-9H2 |
InChI-Schlüssel |
JQULOHOYSXJKRC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C(=CC#N)C2=CC=C(O2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


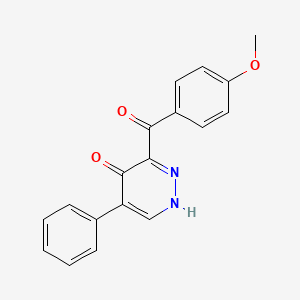
![1,3,3-Trimethyl-6-(phenylselanyl)-2-oxabicyclo[2.2.2]octane](/img/structure/B14366925.png)
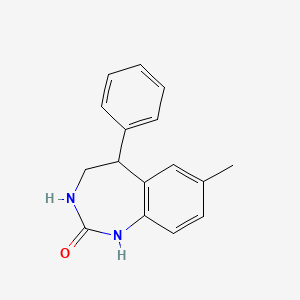

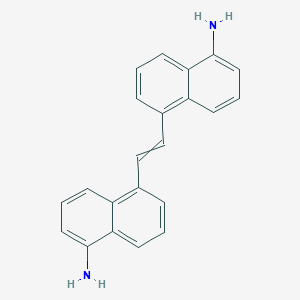

![2-[5-(Azepan-2-yl)pentyl]guanidine;sulfuric acid](/img/structure/B14366956.png)
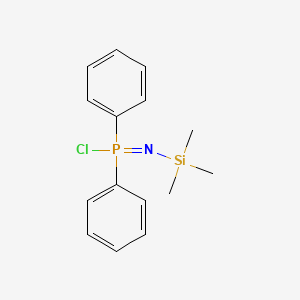
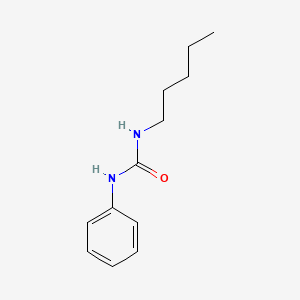
![4-[(Morpholin-4-yl)methyl]-2H-1,4-benzoxazine-2,3(4H)-dione](/img/structure/B14366996.png)
![2-[(4,5-Diphenyl-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]propanoic acid](/img/structure/B14366998.png)
